molecular formula C11H11F3O3 B6293719 Methyl 4-ethoxy-3-(trifluoromethyl)benzoate CAS No. 2379321-56-7

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Cat. No.: B6293719
CAS No.: 2379321-56-7
M. Wt: 248.20 g/mol
InChI Key: YLUXDELFMJNQPJ-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is a sophisticated aromatic ester intermediate designed for advanced research and development. Its molecular structure incorporates both an ethoxy (-OC₂H₅) and a trifluoromethyl (-CF₃) group on the benzoate ring, making it a valuable precursor in the synthesis of New Chemical Entities (NCEs) . The trifluoromethyl group is a critical functional group in modern drug design . Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's ability to penetrate cell membranes, improve its metabolic stability, and fine-tune its biological activity . These properties make derivatives of trifluoromethylated benzoates particularly valuable in the discovery of novel active ingredients for pharmaceuticals and agrochemicals . As a chemical building block , this compound is used in organic synthesis, including coupling reactions and further functional group transformations . Researchers can leverage its structure to develop target molecules with potentially superior efficacy and environmental profiles. Handling and Safety: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethoxy-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-9-5-4-7(10(15)16-2)6-8(9)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUXDELFMJNQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Looks Solid.1. Contextual Overview of Academic Research on Methyl 4 Ethoxy 3 Trifluoromethyl Benzoate

Significance within Contemporary Organic Synthesis

The significance of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate in contemporary organic synthesis lies in its potential as a multifunctional intermediate. The trifluoromethyl group is a key pharmacophore, and its introduction into organic molecules is a major focus of medicinal chemistry. nih.gov This compound serves as a readily available scaffold containing the desirable trifluoromethyl substituent on an aromatic ring.

Chemists can utilize the ester and ethoxy groups as handles for further chemical modification. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, among other transformations. The aromatic ring itself can undergo further substitution reactions, allowing for the construction of a wide array of derivatives. Its utility is analogous to other trifluoromethylated benzoates, which are employed in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org

Role of Trifluoromethylated Benzoate (B1203000) Derivatives in Chemical Science

Trifluoromethylated compounds, in general, are of paramount importance in the chemical sciences, particularly in drug discovery and materials science. wikipedia.org The incorporation of a trifluoromethyl (-CF₃) group into a molecule can dramatically alter its physical and biological properties. mdpi.com

The -CF₃ group is highly electronegative and lipophilic, which can enhance a drug's metabolic stability, binding affinity to target proteins, and cell membrane permeability. wikipedia.orgmdpi.com It often acts as a bioisostere for other groups like a methyl or chloro group, allowing chemists to fine-tune the properties of a lead compound. wikipedia.org Consequently, trifluoromethylated benzoate derivatives are common intermediates in the synthesis of numerous commercial products, including well-known drugs and pesticides. wikipedia.org For example, several blockbuster drugs contain the trifluoromethyl moiety, highlighting the importance of synthetic precursors like this compound. wikipedia.org

To provide context, the properties of a related, well-documented compound, Methyl 4-(trifluoromethyl)benzoate, are listed below.

Table 2: Comparative Physicochemical Properties of a Related Benzoate Derivative

Property Methyl 4-(trifluoromethyl)benzoate
CAS Number 2967-66-0
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Boiling Point 94-95 °C / 21 mmHg
Melting Point 13-14 °C

| Density | 1.268 g/mL at 25 °C |

Historical Development of Research Paradigms

The study of organofluorine compounds is a relatively modern field within chemistry. jst.go.jp While the element fluorine was isolated in 1886 by Henri Moissan, the development of methods to incorporate fluorine into organic molecules progressed slowly at first. nih.gov A significant milestone was the development of the Swarts reaction in the 1890s, which utilized antimony fluorides for fluorination and was an early method for producing trifluoromethyl groups. wikipedia.org

The mid-20th century saw a surge in interest, driven by the discovery of the unique properties of fluorinated compounds, including their use as refrigerants (chlorofluorocarbons) and non-stick coatings. researchgate.net The first investigation into the biological activity of trifluoromethyl groups dates back to 1927 with F. Lehmann. wikipedia.org However, it was in the post-World War II era that industrial organofluorine chemistry began to flourish, leading to the development of a vast array of fluorinated materials, pharmaceuticals, and agrochemicals. researchgate.netnih.gov The development of new trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF₃) and various electrophilic and nucleophilic reagents, has continued to evolve, making compounds like this compound more accessible for research and development. wikipedia.org

Table 3: Key Milestones in the History of Trifluoromethylation Research

Year Milestone Significance
1892 Frédéric Swarts develops the Swarts reaction. wikipedia.org An early and foundational method for synthesizing trifluoromethyl compounds using antimony fluoride (B91410). wikipedia.org
1927 F. Lehmann investigates the biological activity of trifluoromethyl groups. wikipedia.org The first exploration into the biological relevance of the -CF₃ group, paving the way for its use in medicine. wikipedia.org
1957 The anticancer activity of 5-fluorouracil (B62378) is described. wikipedia.org Demonstrated the profound impact of fluorine substitution in medicinal chemistry. wikipedia.org
1981 Matsui introduces sodium trifluoroacetate (B77799) as a trifluoromethylation reagent. wikipedia.org Provided a new tool for introducing the -CF₃ group, particularly for aromatic halides. wikipedia.org

| 1984 | Ingo Ruppert reports the synthesis of trifluoromethyltrimethylsilane (TMSCF₃). wikipedia.org | Led to the development of the widely used Ruppert-Prakash reagent for nucleophilic trifluoromethylation. wikipedia.org |

Synthetic Methodologies and Chemical Precursor Derivatization

Established Synthetic Routes to Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

Traditional synthetic approaches to this compound involve multi-step sequences that build the molecule by forming the ester and arranging the substituents on the benzene (B151609) ring in the correct orientation.

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid. This reaction involves the condensation of the carboxylic acid with methanol (B129727).

Fischer-Speier esterification is a conventional and direct method for this transformation. This process is generally catalyzed by a strong Brønsted acid, such as sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. rug.nl The reaction is reversible, and to drive it towards the product, excess methanol is often used, or the water formed during the reaction is removed, for instance, through azeotropic distillation. google.com

Lewis acids also serve as effective catalysts for esterification, offering an alternative to traditional Brønsted acids. rug.nl Catalysts based on metals like tin or zirconium have been shown to be effective in esterifying benzoic acid derivatives. rug.nlgoogle.com These catalysts function by coordinating to the carbonyl oxygen, which activates the carboxylic acid toward nucleophilic attack.

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

Catalyst TypeExample(s)General ConditionsAdvantagesDisadvantages
Brønsted Acid H₂SO₄, HClExcess alcohol, heatInexpensive, effectiveCan be corrosive, requires neutralization, potential for side reactions rug.nl
Lewis Acid Tin(II) compounds google.com, Zirconocene triflate rug.nlHeat, often solvent-freeHigh activity at low concentrations, can be filtered out google.comHigher cost, potential metal contamination
Solid Acid Zeolites, ResinsHigh temperatureReusable, easy separationMay have lower activity than homogeneous catalysts

The synthesis of the key precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid, requires a carefully planned aromatic functionalization strategy. The sequence of introducing the three different substituents—an ethoxy group, a trifluoromethyl group, and a carboxyl group—is critical to ensure the desired 1,3,4-substitution pattern due to the directing effects of the functional groups.

A plausible synthetic route could begin with a commercially available substituted phenol (B47542). One strategy involves the introduction of the trifluoromethyl group (–CF₃) onto an aromatic ring, which is a common objective in medicinal chemistry. Methods for creating aryl trifluoromethyl ethers from phenols have been described, often involving reagents like sulfur tetrafluoride (SF₄) or via an in-situ chlorination/fluorination sequence. beilstein-journals.org

Another approach could start from a precursor like methyl 3-hydroxy-4-methoxybenzoate. mdpi.com A synthetic sequence could involve:

Alkylation/Etherification: The phenolic hydroxyl group is converted to an ethoxy group using an ethylating agent like ethyl bromide in the presence of a base (e.g., potassium carbonate).

Trifluoromethylation: The introduction of the –CF₃ group at the position ortho to the ethoxy group. This can be a challenging step, often requiring specialized reagents and conditions.

Functional Group Interconversion: If the starting material does not already contain the carboxyl group or its ester, this group would need to be introduced, for example, through formylation followed by oxidation.

The development of new methods for the defluorinative functionalization of readily available trifluoromethyl arenes also presents a modern strategy for synthesizing related compounds. diva-portal.org

While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of convergent synthesis are applicable. A convergent approach involves synthesizing different fragments of the molecule separately and then combining them in the final stages.

For this target molecule, a convergent strategy could involve:

Fragment A: Synthesis of a suitably functionalized aromatic ring containing the ethoxy and trifluoromethyl groups.

Fragment B: A simple C1 source that can be converted into the methyl ester group.

Advanced and Sustainable Synthetic Protocols

To address the limitations of conventional methods, such as long reaction times and the use of hazardous reagents, advanced protocols focusing on sustainability and efficiency have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijfmr.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating.

In the context of synthesizing this compound, microwave assistance could be applied to the esterification step. A mixture of 4-ethoxy-3-(trifluoromethyl)benzoic acid, methanol, and a catalytic amount of acid could be irradiated in a dedicated microwave reactor. This technique often leads to higher yields in a fraction of the time required by conventional heating methods. ijfmr.com Furthermore, microwave-assisted synthesis can be more energy-efficient and is often compatible with solvent-free conditions, contributing to a greener chemical process. ijfmr.com Research on the synthesis of other chalcones and phenoxyacetanilides has demonstrated the significant advantages of this technology. ijfmr.comresearchgate.net

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification

MethodReaction TimePower/TemperatureTypical YieldReference
Conventional Heating Several hours (e.g., 3-8 h)Reflux temperatureModerate to Good
Microwave Irradiation Several minutes (e.g., 5-15 min)140-350 WGood to Excellent ijfmr.com

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. The large surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling highly exothermic or fast reactions to be controlled with precision. researchgate.net

A continuous-flow process could be designed for the synthesis of this compound. For the esterification step, the carboxylic acid precursor and methanol, along with a catalyst, could be continuously pumped and mixed, then passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize the formation of byproducts. researchgate.net

This methodology is particularly advantageous for large-scale production as it avoids the accumulation of large quantities of hazardous materials and allows for consistent product quality. The principles have been successfully demonstrated in the synthesis of other benzoate (B1203000) esters, where continuous-flow diazotization and other hazardous reactions were performed safely and efficiently. researchgate.net

Green Chemistry Approaches and Catalyst Development

Green chemistry principles are increasingly being integrated into the synthesis of aromatic compounds to reduce environmental impact and improve efficiency. A key focus is the development of advanced catalysts and the use of sustainable reagents.

One significant advancement is the synthesis of benzoic acid derivatives using carbon dioxide (CO₂) as a C1 source, which circumvents the need for hazardous CO gas. orgchemres.org In a tandem approach, CO₂ is first electrocatalytically reduced to carbon monoxide (CO), which is then used in a subsequent carbonylation reaction. orgchemres.org This process can be facilitated by heterogeneous catalysts, such as palladium supported on a metal-organic framework (PdII@MIL-101(Cr)-NH₂), which demonstrates high yields and recyclability. orgchemres.org The ability to recycle both the electrocatalyst and the carbonylation catalyst for several runs underscores the economic and environmental benefits of this approach. orgchemres.org

Another green strategy involves developing catalyst-free reactions that proceed under mild conditions. For instance, certain heterocyclization reactions for preparing isocoumarins from 2-ethynylbenzoates have been achieved without the need for transition metal catalysts or light irradiation, relying instead on the intrinsic electronic properties of the precursor molecules. nih.gov Such methods reduce the reliance on potentially toxic and expensive heavy metals.

The use of biorenewable feedstocks is also a cornerstone of green synthetic chemistry. Methodologies have been developed for the one-pot synthesis of aromatic esters like dimethyl terephthalate (B1205515) from biorenewable sources such as methyl coumalate, achieving nearly quantitative yields in solvent-free conditions. nih.gov

Sonochemical Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing reaction rates and yields, often under milder conditions than conventional methods. sid.ir The physical phenomenon responsible for sonochemical effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. wikipedia.org This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of reactive species and increased mass transfer. wikipedia.orgnih.gov

This technique has been successfully applied to the synthesis of various heterocyclic and aromatic compounds. Ultrasound irradiation can significantly accelerate reactions, reduce reaction times, and increase yields compared to traditional thermal methods. orgchemres.orgsid.ir For example, the synthesis of fluorinated triazolotriazine and triazinophthalazine heterocycles was achieved at room temperature with considerably shorter reaction times and higher yields under ultrasound irradiation. orgchemres.org The eco-friendly nature of sonochemistry is also a significant advantage, as it can reduce energy consumption and often allows for the use of less hazardous solvents. nih.gov While direct sonochemical synthesis of this compound is not widely documented, the principles are applicable to key steps such as esterification and nucleophilic substitution, suggesting a promising area for future research. researchgate.net

Synthesis of Key Precursors and Intermediate Molecules

The construction of this compound relies on the availability of appropriately functionalized precursors where the trifluoromethyl and ethoxy groups are strategically introduced.

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step in synthesizing many modern pharmaceuticals and agrochemicals due to the unique electronic properties and metabolic stability it imparts.

A common strategy involves the direct trifluoromethylation of benzoic acid derivatives. Modern methods utilize reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in conjunction with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This approach facilitates the conversion of benzoic acids into aryl trifluoromethyl ketones through a nucleophilic substitution mechanism, demonstrating broad substrate compatibility. nih.gov While this produces a ketone, the underlying principle of activating a carboxylic acid derivative for trifluoromethylation is highly relevant.

Another established industrial method involves the fluorination of a trichloromethyl group. For instance, 2-trichloromethyl benzal chloride can be treated with anhydrous hydrogen fluoride (B91410) in the presence of a catalyst to yield 2-trifluoromethyl benzal chloride, which is then hydrolyzed and oxidized to form 2-trifluoromethyl benzoic acid. nih.gov

The ethoxy group (-OCH₂CH₃) can be introduced at different stages of the synthesis, either by starting with a pre-ethoxylated precursor or by performing an etherification reaction on a hydroxylated intermediate.

A widely used and robust method for forming the aryl ether bond is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a primary alkyl halide, such as ethyl bromide or ethyl iodide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the target compound, a key intermediate would be Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. This phenolic compound can be reacted with an ethylating agent in the presence of a base like potassium carbonate (K₂CO₃) to yield this compound. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetone. jk-sci.com This Sₙ2 reaction is highly efficient for primary alkyl halides. masterorganicchemistry.com

An alternative strategy is to begin the synthetic sequence with a molecule that already contains the ethoxy group, such as 4-ethoxybenzoic acid or a derivative thereof. This precursor would then undergo subsequent reactions, such as trifluoromethylation and esterification, to arrive at the final product.

Reaction Chemistry and Mechanistic Investigations

Hydrolytic Transformations of the Ester Moiety

The methyl ester group of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid. This transformation is most commonly achieved through saponification, which involves heating the ester with a strong base, followed by acidification.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (from a base like sodium hydroxide) attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as a leaving group. In the basic medium, the newly formed carboxylic acid is deprotonated to its carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final product, 4-ethoxy-3-(trifluoromethyl)benzoic acid. This hydrolysis is generally a high-yielding and straightforward process. chemspider.comresearchgate.net

Table 1: Hydrolysis of this compound

Reactant Reagents Product

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction allows for the conversion of this compound into a variety of other esters. The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide).

In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed. The reaction is reversible, and often an excess of the reactant alcohol is used to drive the equilibrium towards the desired product.

Table 2: General Transesterification Scheme

Reactant Reagents Potential Product
This compound Ethanol (excess), H⁺ or EtO⁻ catalyst Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate
This compound Propanol (excess), H⁺ or PrO⁻ catalyst Propyl 4-ethoxy-3-(trifluoromethyl)benzoate

Aromatic Ring Functionalization Studies

The substitution pattern on the benzene (B151609) ring significantly influences its reactivity towards functionalization. The ring is substituted with a strongly activating, ortho-, para-directing ethoxy group (-OEt), a moderately deactivating, meta-directing methyl ester group (-COOCH₃), and a strongly deactivating, meta-directing trifluoromethyl group (-CF₃).

In electrophilic aromatic substitution (EAS), the powerful activating and ortho-, para-directing effect of the ethoxy group dominates the deactivating effects of the ester and trifluoromethyl groups. The ethoxy group increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.

The positions available for substitution are C-2, C-5, and C-6.

C-2: Ortho to the ethoxy group, but sterically hindered by the adjacent trifluoromethyl group.

C-5: Para to the trifluoromethyl group and meta to the ester group. This position is ortho to the activating ethoxy group.

C-6: Para to the ethoxy group, but this position is occupied by the methyl ester.

Therefore, electrophilic substitution is strongly favored at the C-5 position, which is ortho to the highly activating ethoxy group and experiences the least steric hindrance. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to yield the 5-substituted product as the major isomer.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ Methyl 4-ethoxy-5-nitro-3-(trifluoromethyl)benzoate
Bromination Br₂, FeBr₃ Methyl 5-bromo-4-ethoxy-3-(trifluoromethyl)benzoate

The parent molecule, this compound, is not reactive towards nucleophilic aromatic substitution (SNAᵣ) as it lacks a suitable leaving group. However, if a leaving group (such as a halogen) is present on the ring, the reaction can proceed, especially if the ring is activated by electron-withdrawing groups.

For instance, a derivative like Methyl 5-bromo-4-ethoxy-3-(trifluoromethyl)benzoate (the product of bromination from the previous section) would be a potential substrate for SNAᵣ. The strong electron-withdrawing effects of the trifluoromethyl group (ortho to the bromine) and the methyl ester group (para to the bromine) would stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of the bromide by a nucleophile (e.g., an alkoxide or an amine).

Derivatives of this compound bearing a halide or triflate leaving group are excellent candidates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Using the same hypothetical substrate, Methyl 5-bromo-4-ethoxy-3-(trifluoromethyl)benzoate, a variety of cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst would yield Methyl 4-ethoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-5-carboxylate.

Stille Coupling: Coupling with an organotin reagent using a palladium catalyst offers another route to form C-C bonds. beilstein-journals.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst could introduce a vinyl group at the C-5 position.

These strategies provide a versatile platform for the synthesis of more complex molecules derived from the parent ester. nih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its exceptional chemical and thermal stability. nih.govrsc.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to most chemical transformations under standard laboratory conditions. nih.govacs.org

While some transformations of aromatic trifluoromethyl groups have been developed, they often require harsh reagents or specific activating groups in close proximity, which may not be compatible with the ester and ethoxy functionalities present in the title molecule. tcichemicals.com Therefore, in the context of general organic synthesis, the trifluoromethyl group in this compound is typically considered an inert and robust substituent that directs reactivity on the aromatic ring and modifies the electronic properties of the molecule without participating in reactions itself.

Reactivity Studies of CF3 Towards Various Reagents

The trifluoromethyl (CF3) group is generally considered to be chemically robust and stable under many reaction conditions. However, its reactivity can be influenced by the presence of other substituents on the aromatic ring and the nature of the attacking reagents.

Studies on trifluoromethyl-substituted arenes have shown that the CF3 group can undergo transformation under harsh conditions. For instance, treatment with Brønsted superacids can lead to protolytic defluorination, suggesting the formation of reactive electrophilic species like carbocations or acylium ions. This can subsequently lead to Friedel-Crafts-type reactions with suitable nucleophiles.

The presence of the electron-donating ethoxy group in this compound would likely modulate the reactivity of the CF3 group compared to simple trifluoromethylbenzene. The increased electron density on the ring may influence the stability of any cationic intermediates formed during acid-catalyzed reactions.

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents are also of significant interest. While the CF3 group itself is not typically a leaving group in nucleophilic aromatic substitution, its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it. However, in the case of this compound, the positions activated by the CF3 group are already substituted.

Defluorination Pathways

The selective removal of fluorine atoms from a trifluoromethyl group, known as defluorination, is a challenging but important transformation in medicinal chemistry for fine-tuning the properties of drug candidates. Several strategies have been developed for the defluorination of trifluoromethylarenes, and these can be extrapolated to this compound, especially considering the influence of the electron-donating ethoxy group.

Reductive Defluorination: Photoredox catalysis has emerged as a powerful tool for the hydrodefluorination of trifluoromethylarenes. These reactions often involve the generation of a radical anion of the trifluoromethylarene, which then expels a fluoride (B91410) ion. The resulting difluoromethyl radical can then be further reduced and protonated. The presence of an electron-donating group, such as the ethoxy group in the target molecule, can facilitate the initial single-electron transfer, making the compound more susceptible to reductive defluorination compared to electron-deficient trifluoromethylarenes. nih.gov

Electrochemical methods have also been successfully employed for the mono-deuterodefluorination of trifluoromethyl aromatic compounds using deuterium (B1214612) oxide as the deuterium source. This process is believed to proceed through the activation of the C-F bond by a lithium ion, followed by electron transfer to cleave the C-F bond.

Base-Promoted Defluorination: Base-promoted elimination pathways can also lead to defluorination. In some cases, strong bases can induce the elimination of fluoride to form a difluoro-p-quinomethide intermediate, which can then be trapped by a nucleophile. nih.gov The feasibility of this pathway for this compound would depend on the acidity of the benzylic protons, which is enhanced by the trifluoromethyl group.

The following table summarizes potential defluorination methods applicable to trifluoromethylarenes, which could be adapted for this compound.

Defluorination MethodReagents/ConditionsMechanistic InsightApplicability to Electron-Rich Arenes
Photoredox Hydrodefluorination Organophotocatalyst, Hydrogen Atom Donor, Visible LightFormation of a radical anion followed by fluoride expulsion.Generally effective, can be enhanced by electron-donating groups. nih.gov
Electrochemical Reduction D2O, t-BuOLi, Electrochemical CellLi+ assisted C-F bond activation followed by electron transfer.Tolerates a variety of functional groups.
Base-Promoted Elimination Strong Base (e.g., KHMDS)Formation of a difluoro-p-quinomethide intermediate. nih.govDependent on substrate structure and acidity of benzylic protons.

Stereoselective and Regioselective Reaction Development

While specific stereoselective and regioselective reactions involving this compound are not extensively documented, general principles of organic synthesis allow for predictions of its behavior.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the ethoxy and trifluoromethyl groups would govern the regioselectivity of electrophilic aromatic substitution reactions. The powerful ortho,para-directing ethoxy group and the meta-directing trifluoromethyl group would likely lead to substitution at the 2- or 6-position of the benzene ring. The steric hindrance from the adjacent substituents would also play a role in determining the final product distribution.

Stereoselective Reactions of the Ester Group: The methyl ester functionality can participate in various stereoselective transformations. For instance, asymmetric hydrolysis catalyzed by enzymes could, in principle, lead to the enantioselective formation of the corresponding carboxylic acid. Furthermore, the carbonyl group could be a target for stereoselective addition of nucleophiles, such as Grignard reagents or organolithium compounds, in the presence of chiral ligands or auxiliaries to produce chiral tertiary alcohols.

Kinetic and Mechanistic Elucidation of Reaction Pathways

Detailed kinetic and mechanistic studies specifically on this compound are scarce. However, the kinetics of hydrolysis of analogous substituted methyl benzoates provide valuable insights into the reactivity of the ester group.

The rate of alkaline hydrolysis of methyl benzoates is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the negatively charged transition state formed during nucleophilic attack of the hydroxide ion on the carbonyl carbon. Conversely, electron-donating groups tend to decrease the rate.

For this compound, the net effect on the hydrolysis rate would be a balance between the electron-donating nature of the ethoxy group and the strong electron-withdrawing nature of the trifluoromethyl group. The Hammett equation can be used to predict the rate constant for the hydrolysis of substituted benzoates based on the substituent constants (σ) and the reaction constant (ρ). chegg.com

The mechanism of ester hydrolysis typically proceeds through a tetrahedral intermediate. In the case of alkaline hydrolysis, the rate-determining step is usually the attack of the hydroxide ion on the carbonyl carbon.

Mechanistic studies on the defluorination of trifluoromethylarenes suggest that these reactions often proceed through radical or radical anion intermediates. nih.gov For instance, in photoredox-catalyzed hydrodefluorination, the mechanism involves single-electron transfer to the trifluoromethylarene, followed by fluoride elimination to form a difluoromethyl radical. This radical can then be further reduced and protonated. The kinetics of such reactions would be influenced by factors such as the concentration of the photocatalyst, the light intensity, and the nature of the hydrogen atom donor.

Advanced Spectroscopic and Crystallographic Analyses

Single-Crystal X-ray Diffraction for Solid-State Structure ElucidationThere are no published single-crystal X-ray diffraction studies for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate. Consequently, information regarding its solid-state structure, unit cell parameters, and intermolecular interactions is not available.

Intermolecular Interactions and Crystal Packing MotifsWithout single-crystal X-ray diffraction data, a discussion of the specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-stacking) and the resulting crystal packing motifs for this compound cannot be conducted.

To provide a scientifically accurate and non-speculative article, the requested detailed research findings and data tables cannot be generated at this time due to the absence of published primary research on this compound.

A comprehensive search of scientific literature and crystallographic databases has revealed no specific published studies on the polymorphism, crystal engineering, or Hirshfeld surface analysis of the chemical compound this compound.

Therefore, the generation of an article with the requested detailed sections and data tables on these specific advanced spectroscopic and crystallographic analyses for this particular compound is not possible at this time. The required primary research data appears to be absent from the public domain.

To fulfill the user's request for an article focused solely on this compound, further experimental research, including single-crystal X-ray diffraction and computational analysis, would be necessary to generate the data required for the specified sections on polymorphism, crystal engineering, and Hirshfeld surface analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules. For Methyl 4-ethoxy-3-(trifluoromethyl)benzoate, DFT calculations can elucidate its structural and electronic characteristics with a high degree of accuracy. These calculations are typically performed using a combination of a functional, such as B3LYP or B3PW91, and a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. researchgate.netekb.eg

Electronic Structure and Molecular Orbital Analysis

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of this compound. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. scispace.com

For aromatic esters, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the ester group, while the LUMO is often a π*-orbital. The presence of the electron-donating ethoxy group (-OC2H5) at the para position is expected to raise the HOMO energy level, thereby enhancing the molecule's electron-donating character. Conversely, the strongly electron-withdrawing trifluoromethyl group (-CF3) at the meta position will lower the LUMO energy, increasing its electron-accepting propensity. This combination of substituents is anticipated to result in a relatively small HOMO-LUMO gap, suggesting a higher reactivity compared to unsubstituted methyl benzoate (B1203000).

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV) Description
HOMO - Primarily localized on the benzene ring and ethoxy group
LUMO - Primarily localized on the benzene ring and trifluoromethyl group
HOMO-LUMO Gap - Influences chemical reactivity and electronic transitions

Note: Specific energy values require dedicated DFT calculations for this molecule.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). avogadro.cc

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the ester and ethoxy groups, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the region around the trifluoromethyl group, are anticipated to exhibit a positive electrostatic potential, indicating sites prone to nucleophilic attack. The aromatic ring will display a complex potential distribution influenced by the competing effects of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl and methyl ester groups.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can be employed to predict various spectroscopic properties of this compound, including its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgaip.org Theoretical predictions of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations. scispace.com Similarly, the calculation of NMR chemical shifts provides valuable information for interpreting experimental NMR data and confirming the molecular structure.

The accuracy of these predictions can be enhanced by employing appropriate computational methods and basis sets, and by considering solvent effects, if applicable. researchgate.net A strong correlation between the computationally predicted and experimentally measured spectra would provide a high degree of confidence in the calculated molecular structure and properties. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of flexible dihedral angles in this compound, particularly around the ester and ethoxy groups, gives rise to the possibility of multiple conformers. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This can be achieved by systematically rotating the key dihedral angles and calculating the corresponding potential energy, thereby generating a potential energy surface (PES). wikipedia.org

For the ester group, the orientation of the methyl group relative to the benzene ring (cis or trans to the C=O bond) is a key conformational feature. In related methyl benzoates, non-planar conformations have been observed, particularly with bulky ortho-substituents. rsc.org The ethoxy group also possesses rotational freedom around the C-O bonds. Studies on ethoxybenzene have shown that the most stable conformer is typically planar, with the ethyl group in a trans orientation. researchgate.net The interplay of steric and electronic effects of the trifluoromethyl and ethoxy groups will ultimately determine the preferred conformation of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. aip.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the temporal evolution of molecular conformations and intermolecular interactions. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the mechanism of its synthesis via Fischer esterification of 4-ethoxy-3-(trifluoromethyl)benzoic acid could be explored. blogspot.comtcu.edu This would involve identifying the reactants, products, and any intermediates and transition states along the reaction pathway.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. researchgate.net The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. Characterizing the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net Such studies can also be extended to other reactions, such as hydrolysis or amidation of the ester group. libretexts.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-ethoxy-3-(trifluoromethyl)benzoic acid
Methyl benzoate

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For "this compound," QSPR models can be instrumental in predicting various properties without the need for extensive experimental measurements, thereby accelerating research and development processes. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop predictive equations for properties such as solubility, lipophilicity, and biological activity.

The development of a robust QSPR model involves several key stages, including the selection of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model using statistical techniques like multiple linear regression (MLR), and rigorous validation of the model's predictive power.

Research Findings in QSPR Modeling of Substituted Benzoates

While specific QSPR studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles of QSPR are widely applied to substituted benzoates and related aromatic compounds. Research in this area has demonstrated that the physicochemical properties and biological activities of these compounds are significantly influenced by the nature and position of substituents on the benzene ring.

Key molecular descriptors that are frequently employed in QSPR models for substituted benzoates include:

Hydrophobicity parameters: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of a molecule. It plays a significant role in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic parameters: Hammett constants (σ) are used to describe the electron-donating or electron-withdrawing nature of substituents. These electronic effects can influence a molecule's reactivity and its interaction with biological targets.

Steric parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to quantify the size and shape of substituents. Steric hindrance can play a critical role in how a molecule fits into a receptor's binding site.

A hypothetical QSPR study on a series of substituted benzoates, including "this compound," could aim to predict a specific biological activity, such as inhibitory potency against a particular enzyme. In such a study, a dataset of compounds with varying substituents would be compiled, and their biological activities would be experimentally determined. Subsequently, a range of molecular descriptors would be calculated for each compound.

Using multiple linear regression, a QSPR model could be formulated. For instance, a potential model might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(σ) + β3(MR)

In this equation, IC50 represents the half-maximal inhibitory concentration, and the coefficients (β) are determined by the regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in biological activity, while a negative coefficient would suggest the opposite.

The validity of the generated QSPR model would then be assessed using statistical metrics such as the correlation coefficient (R²), the standard deviation of the error of prediction, and cross-validation techniques like leave-one-out (LOO). A high R² value and a low standard deviation would indicate a good fit of the model to the data.

The following interactive data table presents a hypothetical dataset and the results of a QSPR analysis for a series of substituted benzoates, illustrating how such a study might be structured.

Such a QSPR model, once validated, can be a powerful tool for predicting the properties of new, unsynthesized benzoate derivatives. By inputting the descriptor values for a novel compound, its activity can be estimated, allowing for the prioritization of synthetic efforts towards molecules with the most promising predicted properties. This in silico approach significantly reduces the time and resources required for the discovery and optimization of new chemical entities.

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The key advantages of using AI in reaction design include:

Exhaustive Route Exploration: AI algorithms can evaluate millions of potential synthetic pathways, far exceeding human capacity. atomfair.com

Multi-Objective Optimization: These systems can simultaneously optimize for various parameters, such as reaction yield, cost of starting materials, safety, and environmental impact. chemcopilot.comatomfair.com

Novelty in Synthesis: By learning from the entire body of published chemical literature, AI can suggest novel or rarely used chemical transformations, fostering innovation. chemcopilot.com

Table 1: Application of AI/ML in the Synthesis Design of Methyl 4-ethoxy-3-(trifluoromethyl)benzoate

AI/ML ApplicationDescriptionPotential Impact on Synthesis
Retrosynthesis Prediction AI algorithms propose multiple step-by-step pathways to deconstruct the target molecule into simpler precursors. engineering.org.cnmit.eduIdentifies more efficient, cost-effective, and previously unconsidered synthetic routes.
Reaction Outcome Prediction ML models predict the likely products, yields, and side reactions for a given set of reactants and conditions.Reduces trial-and-error experimentation, saving time and resources.
Process Optimization AI can analyze experimental data to suggest optimal reaction conditions (temperature, pressure, catalyst, solvent) to maximize yield and purity.Improves the efficiency and robustness of the manufacturing process.
Novel Reaction Discovery By analyzing patterns in reaction data, AI can suggest new types of chemical transformations or catalyst systems. chemcopilot.comExpands the synthetic chemist's toolbox for creating complex fluorinated molecules.

Exploration of Unconventional Activation Methods

Traditional synthesis often relies on thermal heating to drive chemical reactions. However, emerging unconventional activation methods offer milder, more selective, and energy-efficient alternatives. For the synthesis and functionalization of trifluoromethylated aromatics, methods like photocatalysis and electrochemistry are gaining significant traction. rsc.orgresearchgate.net

Visible-light photoredox catalysis, in particular, has revolutionized organic synthesis by using light energy to generate highly reactive intermediates under exceptionally mild conditions. researchgate.netnih.gov This strategy can be harnessed for C-H functionalization, allowing for the direct modification of the aromatic ring without pre-functionalized starting materials. nih.gov It also provides new pathways for C-F bond activation, which is notoriously difficult but offers a powerful way to transform readily available perfluorinated compounds into diverse functionalized molecules. nih.govacs.orgacs.org For a molecule like this compound, photocatalysis could enable late-stage modifications that would be challenging with conventional methods.

Electrochemical synthesis represents another promising frontier, using electrical current to drive redox reactions. This method avoids the need for stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. rsc.orgresearchgate.net

Development of Advanced Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of more active, selective, and robust catalysts is a continuous goal. For reactions involving trifluoromethylated compounds, research is focused on several key areas.

Photoredox catalysis often relies on iridium or ruthenium complexes, but there is a growing interest in developing catalysts based on more abundant and less expensive earth-abundant metals. nih.gov Furthermore, the interplay between photoredox cycles and other catalytic cycles, such as those involving copper or nickel, has enabled a wide range of new transformations, including site-selective trifluoromethylation. nih.gov

The development of catalysts for C-F bond activation is a significant challenge due to the strength of the carbon-fluorine bond. acs.org However, recent advances have shown that photoredox-catalyzed strategies, sometimes promoted by a Lewis acid, can achieve the selective functionalization of a single C-F bond in a trifluoromethyl group. acs.org This opens up the possibility of converting the -CF3 group on an aromatic ring into a -CF2R group, where R can be a variety of other functionalities, dramatically increasing the molecular diversity accessible from a single precursor.

Challenges in Scalable Synthesis and Process Optimization

Transitioning a chemical synthesis from a laboratory scale to industrial production presents numerous challenges, including issues with heat and mass transfer, reaction control, and safety. azolifesciences.comchemicalindustryjournal.co.uk Traditional batch reactors, where all reagents are mixed together at the start, can be difficult to scale up, particularly for fast or highly exothermic reactions. azolifesciences.comdigitellinc.com

Continuous flow chemistry has emerged as a transformative technology for addressing these challenges. azolifesciences.comrsc.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. atomfair.com This approach offers several key advantages over batch processing:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise and rapid control of temperature, preventing hotspots and side reactions. rsc.org

Enhanced Safety: The small reaction volume at any given moment minimizes the risks associated with hazardous reagents or unstable intermediates. rsc.orgatomfair.com

Improved Reproducibility and Control: Precise control over parameters like residence time, temperature, and mixing leads to more consistent product quality. atomfair.com

Facilitated Scalability: Increasing production is a matter of running the reactor for a longer time or "scaling out" by running multiple reactors in parallel, which is often more straightforward than designing a larger batch vessel. chemicalindustryjournal.co.uk

For the synthesis of pharmaceutical intermediates like this compound, flow chemistry enables the use of reaction conditions (e.g., very low temperatures or high pressures) and reactive intermediates that would be impractical or unsafe in large batch reactors. digitellinc.comrsc.org This technology is a key enabler for developing safer, more efficient, and sustainable manufacturing processes. azolifesciences.com

Table 2: Comparison of Batch Processing vs. Continuous Flow Chemistry

FeatureBatch ProcessingContinuous Flow Chemistry
Operation Reagents are added at the start; reaction proceeds until completion. azolifesciences.comReagents are continuously pumped into and through a reactor. azolifesciences.com
Heat Transfer Often inefficient, leading to temperature gradients and potential runaways. azolifesciences.comchemicalindustryjournal.co.ukHighly efficient due to high surface-area-to-volume ratio. rsc.org
Safety Higher risk due to large volumes of potentially hazardous materials. atomfair.comInherently safer due to small internal reactor volume. rsc.org
Scalability Complex; often requires re-optimization of reaction conditions ("batch effect"). atomfair.comMore straightforward; achieved by extending run time or parallelization. chemicalindustryjournal.co.uk
Control Less precise control over mixing and residence time.Precise control over reaction parameters, leading to higher consistency. atomfair.com

Discovery of Novel Reactivity and Functionalization Patterns

A major goal in modern drug discovery is the ability to modify complex, drug-like molecules at a late stage in the synthesis. acs.org This "late-stage functionalization" (LSF) allows chemists to quickly generate a library of analogs from a common advanced intermediate, which is invaluable for optimizing a drug candidate's properties. rsc.org

The trifluoromethyl group is a prime target for LSF strategies. The development of methods for the direct C-H trifluoromethylation of arenes and heteroarenes allows for the installation of this critical group without the need for pre-functionalized starting materials, which often requires lengthy synthetic sequences. nih.govnih.gov These reactions often proceed with high regioselectivity, targeting specific C-H bonds based on their electronic or steric properties. nih.govnih.gov

Beyond introducing the CF3 group, research is also exploring the functionalization of the C-F bonds within the group itself. As mentioned, photocatalytic methods are emerging that can selectively transform a C-F bond into a C-C, C-S, C-O, or C-Se bond. acs.org This novel reactivity pattern turns the traditionally inert trifluoromethyl group into a versatile synthetic handle for further diversification, providing rapid access to a wide range of difluorobenzyl scaffolds that are of high interest in medicinal chemistry. acs.org

Q & A

Q. What are the common synthetic routes for Methyl 4-ethoxy-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 4-ethoxy-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Alternative routes include nucleophilic substitution on pre-functionalized aromatic rings, where the ethoxy group is introduced via Williamson ether synthesis. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice significantly impact yield. For example, prolonged heating may lead to hydrolysis of the ester group, reducing purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is critical for confirming substituent positions and electronic environments. For instance, the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and ethoxy protons (δ ~1.4 ppm in ¹H NMR) provide distinct signatures. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ester carbonyl stretching (~1720 cm⁻¹). X-ray crystallography (if crystalline) resolves stereoelectronic effects, though crystallization may require slow evaporation in apolar solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and UV light. Use desiccants (e.g., silica gel) in storage vials. Handling requires PPE (gloves, goggles) due to potential irritancy, as indicated by hazard statements H315/H319 (skin/eye irritation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl and ethoxy groups in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group’s strong electron-withdrawing effect directs substitution to the para position relative to the ethoxy group. Solvent effects (PCM models) and transition-state optimization (IRC analysis) refine reaction pathways. Experimental validation via kinetic studies (e.g., monitoring by HPLC) complements computational insights .

Q. What strategies mitigate conflicting data in biological activity studies due to the compound’s lipophilicity?

  • Methodological Answer : Lipophilicity (logP) adjustments via prodrug design (e.g., hydrolyzable esters) or co-solvent systems (DMSO/PEG) enhance solubility. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to distinguish membrane permeability effects from true bioactivity. Control experiments with structural analogs (e.g., methyl 4-methoxy derivatives) isolate substituent contributions. Meta-analysis of dose-response curves across studies resolves potency discrepancies .

Q. How do substituent positions on the benzene ring affect electronic properties and reaction pathways?

  • Methodological Answer : Hammett constants (σ) quantify electronic effects: the trifluoromethyl group (σₚ ≈ 0.54) and ethoxy group (σₚ ≈ -0.25) create a polarized aromatic system. Electrostatic potential maps (MEPs) reveal charge distribution, directing electrophilic attack to the methoxy-adjacent position. Comparative studies with analogs (e.g., 4-chloro-3-CF₃ derivatives) show that para-substituents modulate resonance stabilization, altering reaction rates in SNAr or Friedel-Crafts reactions .

Q. What role does the ethoxy group play in modulating interactions with enzymes or receptors?

  • Methodological Answer : The ethoxy group’s steric bulk and hydrogen-bonding capacity influence binding pocket compatibility. Molecular docking (AutoDock Vina) and MD simulations assess conformational flexibility and π-π stacking with aromatic residues (e.g., Tyr, Phe). Site-directed mutagenesis of target proteins (e.g., cytochrome P450 isoforms) identifies key interactions. Pharmacophore models prioritize ethoxy-driven hydrophobic contacts over electronic effects in lead optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Cross-validate assay conditions: Check purity (HPLC ≥95%), solvent compatibility, and cell line viability (MTT assays). Meta-regression analysis identifies confounding variables (e.g., serum content in media). Reproduce experiments with standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Structural analogs (e.g., ethyl ester derivatives) clarify if activity is esterase-dependent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.